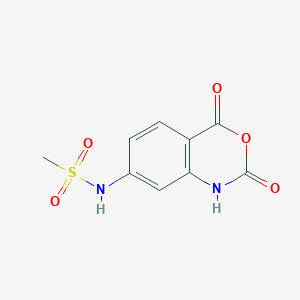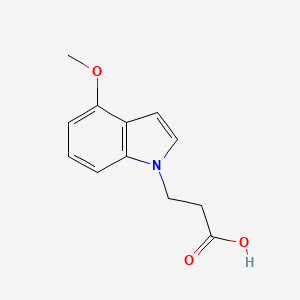
3-(4-methoxy-1H-indol-1-yl)propanoic acid
Übersicht
Beschreibung
- IUPAC Standard InChI : InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2 (H,13,14)
Molecular Structure Analysis
The molecular structure of 3-(4-methoxy-1H-indol-1-yl)propanoic acid consists of an indole ring (with a methoxy group at position 5) attached to a propanoic acid moiety. The indole ring contributes to its biological activity and potential therapeutic effects .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Schiff bases derived from indole groups, including variations of 3-(1H-indol-3-yl)propanoic acid, have shown remarkable antimicrobial activity. These compounds were tested against various bacterial and fungal strains, demonstrating significant inhibitory effects (Radhakrishnan et al., 2020).
Chemical Synthesis and Crystal Structure
- The synthesis and crystal structure of related compounds, aiming at novel AHAS inhibitors, have been detailed. These studies contribute to the understanding of the compound's molecular structure and potential applications in inhibitor development (Shang et al., 2011).
Metal Ion Complex Studies
- Research on divalent metal ion complexes with ligands derived from 3-(1H-indol-3-yl)propanoic acid variants has been conducted. These studies are essential for understanding the compound's interactions with metal ions and potential applications in coordination chemistry (Sarhan et al., 2022).
Pharmaceutical Research
- Various studies have explored the synthesis of indole-based compounds with potential pharmaceutical applications, including enzyme inhibition and cancer treatment. These investigations provide insights into the therapeutic potentials of derivatives of 3-(1H-indol-3-yl)propanoic acid (Nazir et al., 2018).
Other Applications
- Research has been conducted on the synthesis and applications of related indole derivatives in various fields, including medicinal chemistry, organic synthesis, and material science. These studies highlight the compound's versatility and potential in different scientific areas (Bachu et al., 2010).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The interaction of these compounds with their targets leads to the inhibition of these viruses.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have shown antiviral activity, suggesting that they may affect the viral replication pathway .
Result of Action
Indole derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects . For instance, some indole derivatives have shown antiviral activity, indicating that they may inhibit viral replication at the molecular level .
Biochemische Analyse
Biochemical Properties
Indole derivatives, such as 3-(4-methoxy-1H-indol-1-yl)propanoic acid, have been found to bind with high affinity to multiple receptors . This makes them useful in developing new derivatives for treatment . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have been found to have a broad spectrum of biological activities . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been found to interact with the peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Temporal Effects in Laboratory Settings
Indole derivatives have been synthesized and screened for different pharmacological activities .
Dosage Effects in Animal Models
Indole derivatives have been tested in animal models for their various biological activities .
Metabolic Pathways
Indole derivatives have been found to interact with various enzymes and cofactors .
Transport and Distribution
Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting they may be transported and distributed within cells and tissues.
Subcellular Localization
It has been found to interact with PPARγ , a nuclear receptor, suggesting it may be localized in the nucleus of cells.
Eigenschaften
IUPAC Name |
3-(4-methoxyindol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-11-4-2-3-10-9(11)5-7-13(10)8-6-12(14)15/h2-5,7H,6,8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDAWRKZCUQUIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-[(1E)-(3-Chlorophenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine](/img/structure/B1422255.png)
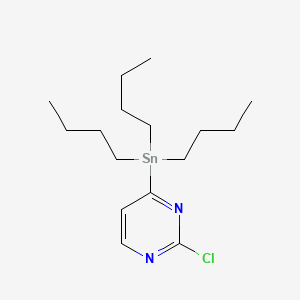

![N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B1422259.png)
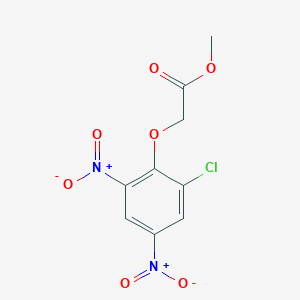
![5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1422264.png)
![6,8-Dibromoimidazo[1,2-b]pyridazine](/img/structure/B1422265.png)



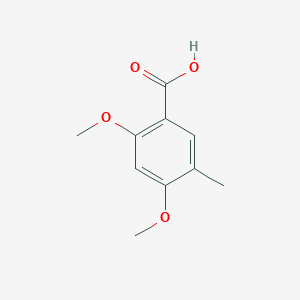
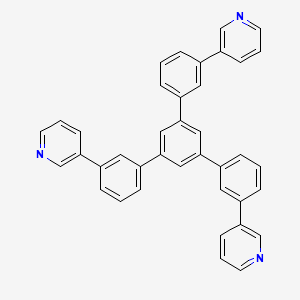
![2-[(2,2-Difluoroethyl)sulfanyl]ethan-1-amine](/img/structure/B1422276.png)
